

# Spectroscopic Profile of 4,5-Diphenylimidazole: A Technical Guide

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## Compound of Interest

Compound Name: 4,5-Diphenylimidazole

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This technical guide provides a comprehensive overview of the spectroscopic data for **4,5-diphenylimidazole**, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of imidazole-based compounds.

## Introduction

**4,5-Diphenylimidazole** is a versatile scaffold in the development of novel therapeutic agents and functional materials. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This guide presents a detailed analysis of its spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to facilitate its identification and characterization.

## Spectroscopic Data

The following sections summarize the key spectroscopic data for **4,5-diphenylimidazole**. The data has been compiled from various sources and is presented in a structured format for clarity and ease of comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **4,5-diphenylimidazole** provide detailed information about its proton and carbon environments.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **4,5-Diphenylimidazole**

Proton	Chemical Shift ( $\delta$ , ppm)	Solvent
NH	12.484	DMSO- $d_6$
CH (imidazole)	7.782	DMSO- $d_6$
Aromatic H	7.20 - 7.50	DMSO- $d_6$

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **4,5-Diphenylimidazole**

Carbon	Chemical Shift ( $\delta$ , ppm)	Solvent
C=N (imidazole)	138.59	DMSO- $d_6$
Aromatic C	126.61 - 128.67	DMSO- $d_6$
C-C (imidazole)	142.91	DMSO- $d_6$

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **4,5-diphenylimidazole** is characterized by absorption bands corresponding to N-H, C-H, and C=N stretching and bending vibrations.

Table 3: Infrared (IR) Spectroscopic Data for **4,5-Diphenylimidazole**

Functional Group	Vibrational Mode	Absorption Band (cm <sup>-1</sup> )
N-H	Stretching	3425
Aromatic C-H	Stretching	3063
C=N and C=C	Stretching	1400 - 1602
Aromatic C-H	Out-of-plane bending	696, 766

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The mass spectrum of **4,5-diphenylimidazole** shows a prominent molecular ion peak corresponding to its molecular weight.

Table 4: Mass Spectrometry Data for **4,5-Diphenylimidazole**

Parameter	Value
Molecular Formula	C <sub>15</sub> H <sub>12</sub> N <sub>2</sub>
Molecular Weight	220.27 g/mol
Major Fragment (m/z)	220 (M <sup>+</sup> ), 219, 193, 165

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and experimental conditions.

## NMR Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a Bruker AM-300 or a 400 MHz spectrometer.<sup>[1]</sup> The sample is dissolved in a deuterated solvent, such as DMSO-d<sub>6</sub>. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS). For a standard <sup>1</sup>H NMR experiment, the spectral window is typically set from -1 ppm to 9 ppm, and for <sup>13</sup>C NMR, it is from -10 ppm to 180 ppm.<sup>[2]</sup>

## Infrared (IR) Spectroscopy

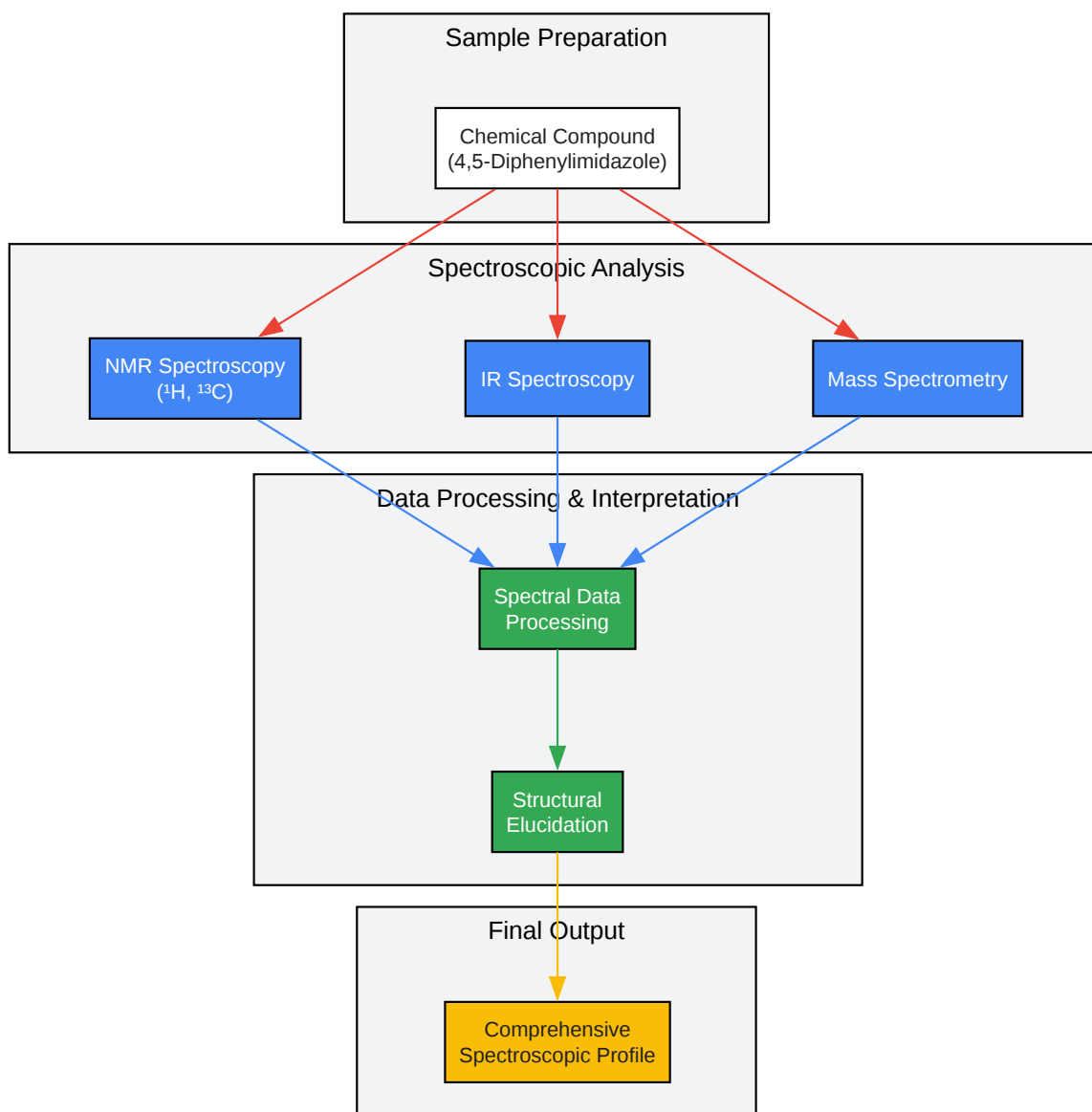
The IR spectrum is commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample is prepared as a KBr pellet.<sup>[1]</sup> The spectrum is recorded in the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry

Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS).<sup>[1]</sup> For a typical analysis, the sample is introduced into the ion source where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio ( $m/z$ ) and detected. The fragmentation pattern can provide valuable structural information.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **4,5-diphenylimidazole**.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the spectroscopic properties of **4,5-diphenylimidazole**. For more in-depth analysis and specific applications, readers are

encouraged to consult the cited literature.

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## References

- 1. 4,5-Diphenylimidazole | C<sub>15</sub>H<sub>12</sub>N<sub>2</sub> | CID 69588 - PubChem [pubchem.ncbi.nlm.nih.gov]
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